An In-depth Technical Guide to (6-Phenylpyridin-3-yl)methanol
An In-depth Technical Guide to (6-Phenylpyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Phenylpyridin-3-yl)methanol is a heterocyclic organic compound featuring a pyridine ring substituted with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position. This molecule holds interest within medicinal chemistry and materials science due to the versatile reactivity of its constituent functional groups. The pyridine scaffold is a common motif in numerous biologically active compounds, and the presence of the phenyl and hydroxymethyl groups allows for a variety of synthetic modifications to explore structure-activity relationships (SAR). This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of (6-phenylpyridin-3-yl)methanol, based on available scientific literature.
Chemical Properties and Data
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)CO | PubChem[1] |
| InChI | InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | PubChem[1] |
| InChIKey | RXXIVABOKBNIEI-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 1.6 | PubChem[1] |
Spectral Data:
Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for (6-Phenylpyridin-3-yl)methanol are not widely reported. Researchers synthesizing this compound would need to perform standard analytical techniques for full characterization. For reference, typical spectral regions for the functional groups present in the molecule are provided below.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals for the phenyl group protons (typically in the range of 7.0-8.0 ppm), distinct signals for the protons on the pyridine ring, a singlet or doublet for the methylene protons of the hydroxymethyl group (CH₂OH), and a broad singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyridine rings (typically in the aromatic region of 120-160 ppm), and a signal for the methylene carbon of the hydroxymethyl group (usually in the range of 60-70 ppm). |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands for the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region). |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 185, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the phenyl and pyridine rings. |
Synthesis Protocols
Method 1: Suzuki-Miyaura Cross-Coupling followed by Reduction
This approach involves the formation of the C-C bond between the pyridine and phenyl rings via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a carbonyl group to the desired alcohol.
Workflow Diagram:
Step 1: Suzuki-Miyaura Cross-Coupling
The first step would involve the palladium-catalyzed cross-coupling of a halogenated pyridine derivative with phenylboronic acid. A suitable starting material would be 2-chloro-5-formylpyridine or 2-bromo-5-formylpyridine.
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Reactants: 2-halo-5-formylpyridine (1 eq.), Phenylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
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Solvent: A mixture of an organic solvent such as 1,4-dioxane, toluene, or DMF, and water.
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Procedure: The reactants are combined in the solvent system, and the mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield 6-phenylnicotinaldehyde.
Step 2: Reduction of the Aldehyde
The resulting 6-phenylnicotinaldehyde is then reduced to the corresponding primary alcohol.
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Reactant: 6-Phenylnicotinaldehyde (1 eq.).
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Reducing Agent: Sodium borohydride (NaBH₄, 1.1-1.5 eq.).
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Solvent: Methanol or ethanol.
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Procedure: The aldehyde is dissolved in the alcohol solvent and cooled in an ice bath. The sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified, typically by column chromatography, to give (6-phenylpyridin-3-yl)methanol.
Method 2: Reduction of a Carboxylic Acid Derivative
An alternative route involves the reduction of a carboxylic acid or its ester derivative.
Workflow Diagram:
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Starting Material: 6-Phenylnicotinic acid, which can be synthesized via Suzuki coupling of 6-chloronicotinic acid with phenylboronic acid.
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Reducing Agent: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is required to reduce the carboxylic acid.
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Solvent: Anhydrous aprotic solvent like tetrahydrofuran (THF).
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Procedure: 6-Phenylnicotinic acid is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled, and LiAlH₄ is added carefully in portions. The reaction mixture is then typically heated to reflux to ensure complete reduction. After the reaction is complete, it is carefully quenched, and the product is extracted and purified.
Biological Activity and Signaling Pathways
Specific studies on the biological activity of (6-phenylpyridin-3-yl)methanol are limited in the public domain. However, the broader class of phenyl-substituted pyridine derivatives has been investigated for a range of pharmacological activities.
Derivatives of phenylpyridine have shown potential as:
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Anticancer Agents: Some studies have explored the cytotoxicity of phenylpyridine derivatives against various cancer cell lines.[2][3]
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Enzyme Inhibitors: Phenyl-substituted pyridines have been designed as inhibitors for enzymes such as xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia.[4]
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Neurological Agents: The pyridine scaffold is a key component of many compounds with activity in the central nervous system. For instance, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the transient receptor potential vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders.[1]
Given the structural similarities, it is plausible that (6-phenylpyridin-3-yl)methanol or its derivatives could exhibit interesting biological properties. Further screening and pharmacological evaluation would be necessary to determine its specific activities and any involvement in cellular signaling pathways.
Hypothetical Signaling Pathway Involvement:
Should (6-phenylpyridin-3-yl)methanol or its derivatives be found to have activity, for example, as a kinase inhibitor, its interaction with a signaling pathway could be depicted as follows. This is a generalized representation and not based on experimental data for this specific compound.
Conclusion
(6-Phenylpyridin-3-yl)methanol is a molecule with potential for further investigation in drug discovery and materials science. While specific experimental data on its properties are scarce, established synthetic routes provide a clear path for its preparation and characterization. The biological activities of related phenylpyridine structures suggest that this compound and its derivatives could be promising candidates for pharmacological screening. Future research should focus on the synthesis, full characterization, and systematic biological evaluation of (6-phenylpyridin-3-yl)methanol to unlock its full potential.
References
- 1. PubChemLite - (6-phenylpyridin-3-yl)methanol (C12H11NO) [pubchemlite.lcsb.uni.lu]
- 2. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
